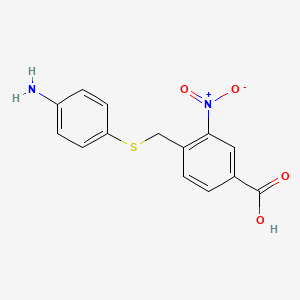
4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of an aminophenyl group, a thioether linkage, and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Thioether Formation: The nitrobenzoic acid derivative is then reacted with 4-aminothiophenol in the presence of a suitable base (e.g., sodium hydroxide) to form the thioether linkage.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products
Oxidation: 4-(((4-Nitrophenyl)thio)methyl)-3-nitrobenzoic acid.
Reduction: 4-(((4-Aminophenyl)thio)methyl)-3-aminobenzoic acid.
Substitution: Various substituted thioether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with aromatic amino groups or thioether linkages. It may also serve as a probe in biochemical assays to study protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of both amino and nitro groups allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism by which 4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can interact with sulfur-containing enzymes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(((4-Aminophenyl)thio)methyl)-2-nitrobenzoic acid: Similar structure but with the nitro group at the ortho position.
4-(((4-Aminophenyl)thio)methyl)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
4-(((4-Aminophenyl)thio)methyl)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and nitro groups provides versatility in synthetic modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
103439-90-3 |
|---|---|
Fórmula molecular |
C14H12N2O4S |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)sulfanylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4S/c15-11-3-5-12(6-4-11)21-8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8,15H2,(H,17,18) |
Clave InChI |
QXVAQDISTCYULP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


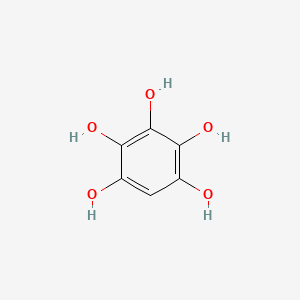
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)

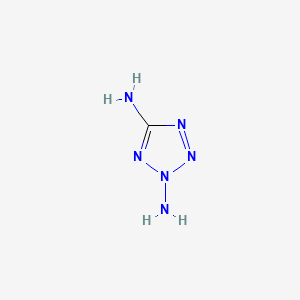
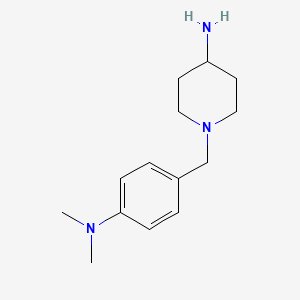
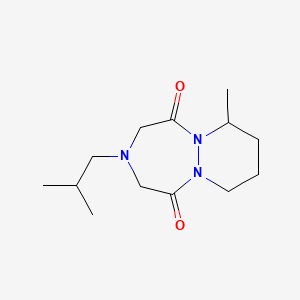
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)


![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
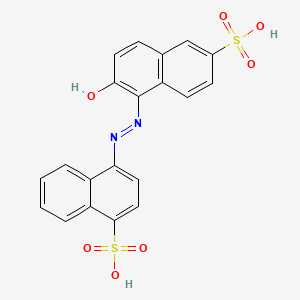

![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)
